2,3,6-Trichloropyridine

Chlorination selectivity Vapor-phase process Isomer ratio

2,3,6-Trichloropyridine (CAS 6515-09-9) is a heterocyclic building block belonging to the chlorinated pyridine family, characterized by chlorine substitution at the 2-, 3-, and 6-positions of the pyridine ring. With a molecular formula of C₅H₂Cl₃N and a molecular weight of 182.44 g/mol, this compound exists as an off-white to light yellow crystalline solid with a melting point of 66–67 °C.

Molecular Formula C5H2Cl3N
Molecular Weight 182.43 g/mol
CAS No. 6515-09-9
Cat. No. B1294687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloropyridine
CAS6515-09-9
Molecular FormulaC5H2Cl3N
Molecular Weight182.43 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)Cl)Cl
InChIInChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
InChIKeyGPAKJVMKNDXBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichloropyridine (CAS 6515-09-9): Procurement-Grade Overview of a Key Chlorinated Pyridine Intermediate for Agrochemical and Pharmaceutical Synthesis


2,3,6-Trichloropyridine (CAS 6515-09-9) is a heterocyclic building block belonging to the chlorinated pyridine family, characterized by chlorine substitution at the 2-, 3-, and 6-positions of the pyridine ring . With a molecular formula of C₅H₂Cl₃N and a molecular weight of 182.44 g/mol, this compound exists as an off-white to light yellow crystalline solid with a melting point of 66–67 °C . It serves as a pivotal intermediate in the synthesis of next-generation insecticides such as chlorantraniliprole and cyantraniliprole, as well as various herbicides and pharmaceutical actives . Its specific 2,3,6-substitution pattern confers distinct physicochemical and reactivity properties that differentiate it from isomeric trichloropyridines and other chlorinated pyridine analogs, making isomer-specific procurement essential for synthetic reliability .

Why 2,3,6-Trichloropyridine Cannot Be Casually Substituted with Other Trichloropyridine Isomers in Regioselective Synthesis


Although 2,3,6-trichloropyridine shares the same molecular formula (C₅H₂Cl₃N) and molecular weight (182.44 g/mol) with isomeric 2,3,5-trichloropyridine and 2,4,6-trichloropyridine, these isomers diverge sharply in melting point, regioselective reactivity, and synthetic ancestry . The 2,3-vicinal dichloro motif present uniquely in the 2,3,6-isomer introduces a documented thermodynamic penalty of 5.0 kcal/mol relative to non-adjacent substitution patterns, which fundamentally alters both the energetic landscape of further chlorination and the regiochemical outcome of nucleophilic aromatic substitution (SNAr) reactions . In vapor-phase chlorination processes, the selectivity between 2,3,6-trichloropyridine and its undesired 2,4,6-isomer can be inverted from ~1:3 (prior art at 500°C) to ≥1:1 (optimized conditions at 300–450°C) depending on temperature and catalyst selection . Furthermore, the specific 2,3,6-pattern enables selective catalytic hydrogenation-dechlorination exclusively at the 6-position to yield 2,3-dichloropyridine—a critical chlorantraniliprole precursor—a transformation not replicable with the 2,3,5- or 2,4,6-isomers . These quantifiable differences make casual isomer substitution a source of significant yield loss and off-target product formation in regulated agrochemical and pharmaceutical manufacturing.

Quantitative Differentiation Evidence: 2,3,6-Trichloropyridine vs. Isomeric and Functional Analogs


Vapor-Phase Chlorination Regioselectivity: 2,3,6-TCP vs. 2,4,6-TCP Isomer Ratio Under Optimized vs. Prior Art Conditions

Under prior art vapor-phase chlorination conditions at approximately 500°C, chlorination of 2,6-dichloropyridine yielded 2,3,6-trichloropyridine and its undesired isomer 2,4,6-trichloropyridine in an approximate ratio of 1:3—strongly favoring the undesired 2,4,6-isomer . The DowElanco EP0350521 patent demonstrates that by operating at 300–450°C without catalyst, this selectivity can be inverted to achieve a 2,3,6-TCP:2,4,6-TCP ratio of at least 0.7:1 and typically greater than 1:1, meaning the desired 2,3,6-isomer becomes the major or co-major product . This represents a greater than 3-fold selectivity improvement over the prior art baseline, enabling commercially viable production of isomerically enriched 2,3,6-trichloropyridine directly from inexpensive 2,6-dichloropyridine feedstock.

Chlorination selectivity Vapor-phase process Isomer ratio 2,4,6-Trichloropyridine

Adjacent Chlorine Thermodynamic Penalty: Computed 5.0 kcal/mol Destabilization of the 2,3-Vicinal Dichloro Motif

CBS-QB3 composite method calculations across the complete series of chlorinated pyridines reveal that adjacent (vicinal) chlorinated sites in pyridine incur a thermodynamic penalty of 5.0 kcal/mol relative to non-adjacent substitution patterns . This penalty directly affects 2,3,6-trichloropyridine, which bears a 2,3-vicinal dichloro motif, in contrast to 2,3,5-trichloropyridine (no vicinal chlorines) and 2,4,6-trichloropyridine (all chlorines meta- or para- related). The same computational study calculated Fukui indices for electrophilic substitution, predicting the kinetically favored chlorination sequence as: 2-chloro → 2,5-dichloro → 2,3,6-trichloro → 2,3,5,6-tetrachloro → pentachloropyridine, establishing 2,3,6-trichloropyridine as the thermodynamically predicted third intermediate in progressive pyridine chlorination . The ortho-Wheland-type adduct at the nitrogen-bearing position was computed to be thermodynamically destabilized by 8 kcal/mol relative to the meta-Wheland intermediate, further explaining why electrophilic chlorination at the 2-position adjacent to nitrogen is kinetically disfavored compared to positions 3 and 5 .

Thermochemistry CBS-QB3 Steric penalty Isomer stability Fukui indices

Catalytic Hydrogenation-Dechlorination: 2,3,6-TCP Conversion and Selectivity to 2,3-Dichloropyridine vs. Alternative Catalyst Systems

The selective hydrogenation-dechlorination of 2,3,6-trichloropyridine to afford 2,3-dichloropyridine—the key intermediate for the blockbuster insecticide chlorantraniliprole—has been extensively optimized. Using a Pd/C catalyst prepared by excess impregnation at 0.5 wt% Pd loading and 140°C reaction temperature, 2,3,6-trichloropyridine conversion reached 100% with 2,3-dichloropyridine selectivity exceeding 71%, and upon addition of triethylamine as an acid scavenger in methanol, selectivity was further improved to 80% . In a separate study employing size-controlled AC-supported nano-Pd catalysts (4 nm average particle size, NTA:Pd = 1:1), 100% conversion was achieved with 2,3-dichloropyridine selectivity of 76.86% after 6 hours of reaction . More recently, CuPd alloy nanoparticles supported on porous carbon nanospheres (Cu₂Pd₁@PCNs-500-H₂O₂) demonstrated 70.1% conversion with 71.2% selectivity, with the catalyst retaining outstanding performance after five cycles—addressing the industrial challenge of catalyst recyclability . These data collectively establish that the 2,3,6-substitution pattern enables selective removal of the 6-chloro substituent while preserving the synthetically valuable 2,3-dichloro pattern, a transformation that is regiospecifically inaccessible from other trichloropyridine isomers.

Hydrogenation-dechlorination Pd/C catalyst 2,3-Dichloropyridine Chlorantraniliprole Catalytic selectivity

Physical Property Differentiation: Melting Point Hierarchy Across Trichloropyridine Isomers as a Purity and Handling Criterion

2,3,6-Trichloropyridine exhibits a melting point of 66–67°C (literature range: 64–68°C) , which is approximately 20°C higher than the 46–50°C melting range of its closest isomer 2,3,5-trichloropyridine and approximately 30–34°C higher than the 33–37°C melting point of 2,4,6-trichloropyridine . This substantial melting point elevation of ~20°C relative to 2,3,5-TCP and ~30°C relative to 2,4,6-TCP translates to a meaningful practical advantage: at ambient temperatures (20–25°C), 2,3,6-trichloropyridine remains a stable crystalline solid, whereas 2,4,6-trichloropyridine approaches its melting range and may exhibit softening or partial melting during storage or shipping in warm climates. The boiling point of 2,3,6-TCP (~300°C rough estimate; 224–234°C at reduced pressure) also exceeds that of 2,3,5-TCP (~219–220°C) and 2,4,6-TCP (~212–218°C), providing additional separation leverage during fractional distillation-based purification .

Melting point Isomer purity Solid-state properties Quality control 2,3,5-Trichloropyridine

Synthesis Route Efficiency: ~94% Yield from 2,6-Dichloropyridine vs. ~80% from Alternative Diels-Alder Route

The most industrially relevant synthesis of 2,3,6-trichloropyridine proceeds via liquid-phase chlorination of 2,6-dichloropyridine (1480.0 g) using anhydrous FeCl₃ (89.2 g) as catalyst at 100–120°C, achieving a reported yield of approximately 94% . In contrast, an alternative synthetic route employing 3,5,6-trichloro-[1,2,4]-thiazine and tetracycloheptane as starting materials delivers a significantly lower yield of approximately 80% . The ~14 percentage-point yield advantage of the 2,6-dichloropyridine route, combined with the lower cost and wider availability of 2,6-dichloropyridine as a bulk industrial feedstock, establishes this as the preferred manufacturing pathway. Patent literature further describes that yields can be maintained above 85% and reach up to 95% under optimized gas-phase conditions using molecular sieve catalysts, with product purity exceeding 98% (GC) as a typical commercial specification .

Synthesis yield 2,6-Dichloropyridine FeCl₃ catalysis Process efficiency Route comparison

Reductive Dechlorination Pattern: 2,3,6-TCP as the Predominant Product from Pentachloropyridine LiAlH₄ Reduction

When pentachloropyridine is reduced with lithium aluminium hydride (LiAlH₄) in diethyl ether, 2,3,6-trichloropyridine is formed as the predominant product, a result that has been rationalized through deuterium labeling studies and isolation of a stable 3,4-dihydropyridine intermediate . The mechanism proceeds via addition of AlH₄⁻ across the 3- and 4-positions of the pyridine ring followed by an unusual cis-elimination, which selectively removes chlorine atoms at the 4- and 5-positions while retaining the 2-, 3-, and 6-chloro substituents . This selectivity is significant because it demonstrates that among all possible trichloropyridine isomers that could theoretically arise from pentachloropyridine reduction, the 2,3,6-substitution pattern is kinetically favored—a finding that corroborates the computed Fukui index-predicted chlorination/dechlorination sequence and validates the thermodynamic preference for this specific isomer in reductive manifolds . Alternative reducing agents including sodium borohydride, lithium borohydride, diborane, and aluminium hydride were also examined, with 2,3,6-trichloropyridine consistently observed as a major product .

Reduction selectivity Pentachloropyridine LiAlH₄ Regioselectivity Mechanistic rationale

Procurement-Driven Application Scenarios Where 2,3,6-Trichloropyridine's Specific Substitution Pattern Is Indispensable


Chlorantraniliprole and Cyantraniliprole Insecticide Manufacturing via Selective 6-Position Dechlorination

2,3,6-Trichloropyridine is the established industrial precursor for manufacturing 2,3-dichloropyridine—the key intermediate in the synthesis of the anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole. Selective catalytic hydrogenation-dechlorination at the 6-position achieves up to 100% conversion with 80% selectivity to 2,3-dichloropyridine using Pd/C catalysts under optimized conditions (0.5 wt% Pd, 140°C, Et₃N additive) . Patent literature explicitly describes the use of 2,3,6-trichloropyridine to replace 2,3-dichloropyridine as a starting material for chlorantraniliprole intermediate synthesis, citing advantages in raw material availability, reduced synthesis cost, and avoidance of harsh reaction conditions associated with direct 2,3-dichloropyridine production . This application scenario is selective to the 2,3,6-isomer because the 6-chloro substituent is the most labile under hydrogenation conditions, enabling regioselective dechlorination while retaining the essential 2,3-dichloro pattern required for downstream pyrazole ring construction.

Vapor-Phase Manufacturing Process for High-Selectivity 2,3,6-TCP Production from Bulk 2,6-Dichloropyridine

Industrial procurement of 2,3,6-trichloropyridine at ton scale relies on the vapor-phase chlorination process described in EP0350521, which operates at 300–450°C without catalyst to achieve 2,3,6-TCP:2,4,6-TCP isomer ratios of ≥0.7:1 and typically >1:1 . This process converts inexpensive 2,6-dichloropyridine into 2,3,6-trichloropyridine in good yield with excellent selectivity, and can be integrated into a continuous manufacturing train that also produces 2,3,5,6-tetrachloropyridine from the 2,3,6-TCP product stream . The same patent demonstrates that 2,3,6-trichloropyridine can be further chlorinated to 2,3,5,6-tetrachloropyridine with 2,3,5,6- to 2,3,4,6-tetrachloropyridine ratios of at least 8:1 and usually >10:1 . Procurement teams sourcing 2,3,6-trichloropyridine for tetrachloropyridine production should verify that the supplier's manufacturing process employs this selectivity-optimized temperature window rather than legacy high-temperature (>500°C) conditions that favor the undesired 2,4,6-isomer.

Precursor for 3-Chloropyridine Synthesis via Sequential Chlorination-Hydrogenation Strategy

2,3,6-Trichloropyridine serves as a strategic intermediate in the preparation of 3-chloropyridine—a valuable fine chemical building block. The synthetic sequence involves chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine (94% yield) followed by selective hydrogenation-dechlorination to remove both the 2- and 6-chloro substituents while retaining the 3-chloro group . This route leverages the well-characterized lability order of chlorine substituents in polychloropyridines, where the 2- and 6-positions (α to nitrogen) are more susceptible to nucleophilic displacement and reductive cleavage than the 3-position (β to nitrogen). The ability to access 3-chloropyridine through this pathway is contingent on the specific 2,3,6-substitution pattern; the 2,3,5-trichloropyridine isomer would not permit selective removal of α-chlorines without also affecting the 5-position substituent, leading to a mixture of products. This scenario is particularly relevant for procurement by fine chemical companies that value 2,3,6-trichloropyridine as a versatile platform intermediate capable of diverging to multiple downstream products through regioselective dechlorination chemistry .

Research-Grade Starting Material for Regioselective SNAr Derivatization at the 2-Position

In medicinal chemistry and agrochemical discovery laboratories, 2,3,6-trichloropyridine is employed as a regioselective electrophilic scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 2-position (α to the ring nitrogen) is the most electron-deficient and therefore the most reactive toward nucleophilic displacement, enabling selective mono-functionalization with amines, alkoxides, or thiols while leaving the 3- and 6-chloro substituents available for subsequent orthogonal transformations . This positional selectivity is documented to arise from the combined electron-withdrawing effects of the ring nitrogen and the two additional chlorine substituents, which collectively activate the 2-position for preferential nucleophilic attack . The 2,3,6-substitution pattern is essential for this ordered derivatization strategy: the 2,3,5-isomer would exhibit competition between the 2- and 5-positions, while the 2,4,6-isomer presents three electronically similar α/γ-positions with diminished regiochemical discrimination. For discovery chemistry procurement, 2,3,6-trichloropyridine thus offers a predictable and well-characterized reaction coordinate that simplifies synthetic route planning and impurity profiling compared to less regiochemically defined trichloropyridine isomers.

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